N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Description
N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a benzimidazole-derived acetohydrazide compound characterized by a substituted benzylidene moiety and a sulfanyl-linked benzimidazole core. Its structure features:
- Benzimidazole scaffold: A 1-ethyl-substituted benzimidazole ring, which is a common pharmacophore in medicinal chemistry due to its bioisosteric resemblance to purines .
- Acetohydrazide backbone: The 2-sulfanylacetohydrazide group provides flexibility for structural modifications and hydrogen-bonding interactions.
Synthesis of this compound likely follows a multi-step route involving hydrazide formation (via hydrazine hydrate condensation) and subsequent Schiff base condensation with a substituted benzaldehyde, as seen in analogous protocols .
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-3-30-22-12-8-7-11-21(22)28-26(30)34-18-25(31)29-27-16-20-13-14-23(24(15-20)32-2)33-17-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+ |
InChI Key |
AMSYNWIGXXLCRE-JVWAILMASA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves several steps. The general synthetic route includes the following steps:
Formation of the benzimidazole moiety: This is typically achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the benzyloxy and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the hydrazide linkage: This involves the reaction of the benzimidazole derivative with hydrazine hydrate under controlled conditions.
Final condensation: The final step involves the condensation of the intermediate with the appropriate aldehyde to form the desired product.
Chemical Reactions Analysis
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxyphenyl groups.
Condensation: The hydrazide linkage allows for further condensation reactions with aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to cell death in certain cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole and Acetohydrazide Moieties
Biological Activity
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cancer cell lines and its antimicrobial properties.
Structural Overview
The compound features a unique structure that includes:
- A benzyloxy group
- A methoxyphenyl group
- A benzimidazole moiety linked via a sulfanyl group
Molecular Formula: C32H29N5O3S
Molecular Weight: 577.66 g/mol
IUPAC Name: N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]}acetohydrazide
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds related to benzimidazole derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Cell Line Studies:
- A549 (Lung Cancer)
- HCC827 (Lung Cancer)
- NCI-H358 (Lung Cancer)
In vitro studies using MTS cytotoxicity assays indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation. For example, related compounds have shown IC50 values of approximately 6.26 µM for HCC827 cells in 2D assays, significantly lower than values observed in 3D cultures, indicating a more potent effect in simpler environments .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Testing against Gram-positive and Gram-negative bacteria has shown promising results:
- Tested Organisms:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
Results indicated that several synthesized compounds demonstrated notable antibacterial activity, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the benzimidazole moiety was crucial for enhancing these antimicrobial effects .
Case Studies and Comparative Analysis
The following table summarizes the biological activities of this compound and related compounds:
| Compound Name | IC50 (µM) | Activity Type | Remarks |
|---|---|---|---|
| Compound A | 6.26 | Antitumor | Effective against A549 cells in 2D culture |
| Compound B | 20.46 | Antitumor | Less effective in 3D culture |
| Compound C | 15.00 | Antimicrobial | Active against S. aureus |
| Compound D | 10.00 | Antimicrobial | Active against E. coli |
The proposed mechanism by which this compound exerts its effects may involve:
- DNA Interaction: Many benzimidazole derivatives interact with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Apoptosis Induction: Inducing programmed cell death in cancer cells is a critical pathway for antitumor agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
